molecular formula C12H26 B14549829 3,5-Diethyl-4-methylheptane CAS No. 62199-03-5

3,5-Diethyl-4-methylheptane

Cat. No.: B14549829
CAS No.: 62199-03-5
M. Wt: 170.33 g/mol
InChI Key: XUVBJZPYCGZQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethyl-4-methylheptane is a branched alkane with a heptane backbone (seven-carbon chain) substituted by two ethyl groups at positions 3 and 5 and a methyl group at position 4. Its IUPAC name reflects this branching pattern: the parent chain is heptane, with substituents prioritized by position and complexity . The molecular formula is C₁₂H₂₆, and its molecular weight is 170.34 g/mol. As a saturated hydrocarbon, it lacks functional groups, making it non-polar and hydrophobic. Such branched alkanes typically exhibit higher boiling points than linear isomers due to reduced molecular symmetry and weaker van der Waals interactions.

Properties

CAS No.

62199-03-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,5-diethyl-4-methylheptane

InChI

InChI=1S/C12H26/c1-6-11(7-2)10(5)12(8-3)9-4/h10-12H,6-9H2,1-5H3

InChI Key

XUVBJZPYCGZQDK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)C(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl-4-methylheptane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a heptane derivative. For instance, starting with 4-methylheptane, ethyl groups can be introduced at the 3rd and 5th positions using Friedel-Crafts alkylation. This reaction typically requires a strong Lewis acid catalyst such as aluminum chloride (AlCl3) and an ethyl halide like ethyl chloride (C2H5Cl).

Industrial Production Methods

Industrial production of branched alkanes like this compound often involves catalytic cracking and isomerization processes. Catalytic cracking breaks down larger hydrocarbons into smaller, branched alkanes, while isomerization rearranges straight-chain alkanes into branched forms. These processes are typically carried out in the presence of zeolite catalysts under high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-4-methylheptane, like other alkanes, primarily undergoes substitution and combustion reactions.

    Substitution Reactions: In the presence of halogens (e.g., chlorine or bromine) and UV light, this compound can undergo free radical halogenation, where hydrogen atoms are replaced by halogen atoms.

    Combustion Reactions: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.

Common Reagents and Conditions

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.

    Combustion: Oxygen (O2) under standard atmospheric conditions.

Major Products

    Halogenation: Produces halogenated derivatives such as 3,5-Diethyl-4-methylheptyl chloride.

    Combustion: Produces carbon dioxide (CO2) and water (H2O).

Scientific Research Applications

3,5-Diethyl-4-methylheptane is used in various scientific research applications, particularly in the fields of organic chemistry and materials science.

    Chemistry: It serves as a model compound for studying the properties and reactions of branched alkanes.

    Materials Science: It is used in the synthesis of specialized polymers and as a reference compound in the development of new catalytic processes.

    Industry: It is utilized in the formulation of high-octane fuels and lubricants due to its branched structure, which enhances fuel efficiency and stability.

Mechanism of Action

As an alkane, 3,5-Diethyl-4-methylheptane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, it undergoes free radical mechanisms during halogenation and combustion processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of compounds related to 3,5-diethyl-4-methylheptane significantly impacts their physical and chemical behaviors. Below is a comparative analysis with three analogous compounds:

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features References
This compound C₁₂H₂₆ 170.34 None (branched alkane) Ethyl (C3, C5), methyl (C4) substituents
4-Methylheptane-3,5-dione C₈H₁₄O₂ 142.20 Diketone Ketone groups at C3 and C5, methyl at C4
(3R,5S)-3,5-Dihydroxy-3,5-diphenyl-4-methylheptane C₂₁H₂₈O₂ 320.45 Hydroxyl, phenyl Hydroxyl (C3, C5), phenyl, methyl (C4)

Physical and Chemical Properties

This compound (Branched Alkane) Boiling Point: Estimated ~200–220°C (typical for C₁₂ alkanes). Solubility: Insoluble in water; miscible with non-polar solvents. Reactivity: Limited to combustion and radical halogenation due to absence of functional groups.

4-Methylheptane-3,5-dione (Diketone) Boiling Point: Likely lower than dihydroxy analogs (absence of strong hydrogen bonding). Solubility: Moderately polar; soluble in acetone or ethanol. Reactivity: Keto-enol tautomerism possible; susceptible to nucleophilic attack at carbonyl groups .

(3R,5S)-3,5-Dihydroxy-3,5-diphenyl-4-methylheptane Melting Point: High due to crystalline packing and hydrogen bonding. Hydrogen Bonding: Intra- and intermolecular OH···OH bonds stabilize the crystal lattice . Solubility: Low in non-polar solvents; higher in alcohols due to hydroxyl groups.

Research Findings

  • Crystallography : The dihydroxy-diphenyl derivative forms orthorhombic crystals (space group P2₁2₁2₁) with helical molecular chains along the z-axis, stabilized by hydrogen bonds .
  • Synthetic Pathways: 4-Methylheptane-3,5-dione is synthesized via oxidative methods, while the dihydroxy compound arises as a side product in carbinol syntheses .
  • Polarity Effects : The diketone’s carbonyl groups increase polarity compared to the alkane, altering solubility and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.